molecular formula C25H20FN3OS2 B11306791 2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11306791
M. Wt: 461.6 g/mol
InChI Key: OZJQCMHAOPTDPB-UHFFFAOYSA-N
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Description

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step often involves coupling reactions such as Suzuki-Miyaura coupling to introduce the phenyl groups.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common reagents include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with sulfanyl and phenyl substitutions. What sets 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct biological or material properties.

Some similar compounds are:

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
  • 2-{[(4-Bromophenyl)methyl]sulfanyl}-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

These compounds share a similar core structure but differ in the substituents on the phenyl rings, which can significantly affect their properties and applications.

Properties

Molecular Formula

C25H20FN3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(4-methylphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3OS2/c1-17-7-13-20(14-8-17)28-24(30)23-22(32-21-5-3-2-4-6-21)15-27-25(29-23)31-16-18-9-11-19(26)12-10-18/h2-15H,16H2,1H3,(H,28,30)

InChI Key

OZJQCMHAOPTDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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